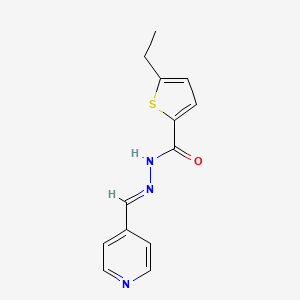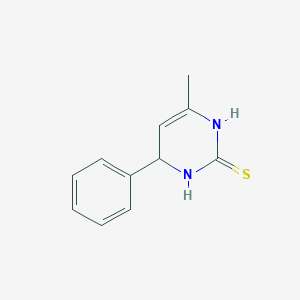![molecular formula C21H26ClN3O4S B5165094 3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide](/img/structure/B5165094.png)
3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a piperazine ring, and a phenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structure provides a versatile platform for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16(2)23-30(27,28)18-8-9-20(19(22)14-18)29-15-21(26)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14,16,23H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIHGJUDRXKODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5165016.png)
![(5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5165020.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4,4,4-trifluorobutyl)-4-piperidinol](/img/structure/B5165030.png)

![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5165056.png)
![1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B5165064.png)
![3-[(2-ethylhexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5165068.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride](/img/structure/B5165070.png)
![1-cyclopentyl-4-[2-(2-isoxazolidinylcarbonyl)-4-methoxyphenoxy]piperidine](/img/structure/B5165080.png)
![3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide](/img/structure/B5165101.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5165110.png)
![N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5165116.png)


